D-Allopyranose-13C
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Overview
Description
D-Allose-13C: is a rare monosaccharide, specifically a C-3 epimer of D-glucose. It is labeled with the carbon-13 isotope, which makes it particularly useful in various scientific research applications. This compound is known for its low caloric value and non-toxic nature, making it an appealing substitute for traditional sugars in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Allose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Allose involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Allose can be oxidized using reagents like nitric acid to form D-allonic acid.
Reduction: Reduction of D-Allose can be achieved using sodium borohydride to produce D-allitol.
Substitution: Substitution reactions can occur with halogens under acidic conditions to form halogenated derivatives.
Major Products:
Oxidation: D-allonic acid
Reduction: D-allitol
Substitution: Halogenated D-Allose derivatives
Scientific Research Applications
D-Allose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Industry: Utilized as a low-calorie sweetener in food products and as a cryoprotectant in biological samples.
Mechanism of Action
D-Allose exerts its effects through various molecular pathways:
Reactive Oxygen Species Regulation: Modulates oxidative stress by regulating reactive oxygen species levels.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their proliferation.
Metabolic Reprogramming: Alters cellular metabolism to reduce energy production in cancer cells.
Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.
Comparison with Similar Compounds
D-Altrose: C-2 epimer of D-Allose
D-Gulose: C-4 epimer of D-Allose
D-Allulose: Aldose-ketose isomer of D-Allose
D-Glucose: C-3 epimer of D-Allose
Uniqueness: D-Allose is unique due to its combination of low caloric value, non-toxicity, and extensive health benefits, including anti-cancer and anti-inflammatory properties. Its isotopic labeling with carbon-13 further enhances its utility in research applications, particularly in NMR spectroscopy .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |
InChI Key |
WQZGKKKJIJFFOK-NQBVWVRGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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